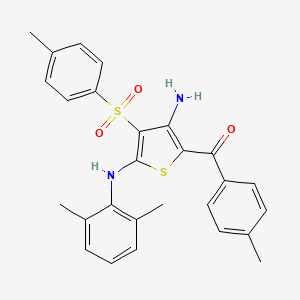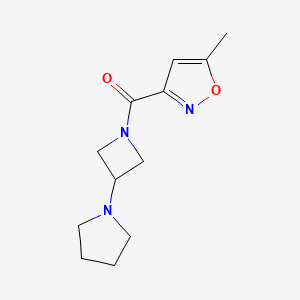
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.287. Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Polymorphism
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone: has been studied for its polymorphism behavior. Researchers have characterized three distinct forms: two polymorphic forms and one solvate. An in-depth analysis of crystal interactions and energy content revealed insights into their crystallization mechanisms. Specifically, the energy similarities between specific interaction sites contribute to their formation .
mTOR Inhibition in Cancer Therapy
Another compound closely related to our target is (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone , also known as AZD-8055 . This molecule acts as a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. Extensively studied for its potential in cancer therapy, AZD-8055 disrupts critical signaling pathways involved in cell growth and proliferation.
Synthetic Chemistry and Derivatives
Researchers have synthesized derivatives of isoxazole compounds, including those containing the (5-methylisoxazol-3-yl) moiety. For example, the synthesis of naphtho[1,2-e][1,3]oxazines and 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones has been explored. These derivatives exhibit potential mosquito larvicidal activity and other interesting properties .
Anticonvulsant Activities
In a related study, researchers evaluated the anticonvulsant activities of derivatives containing both isoxazole and pyrrolidine moieties. These compounds were tested using the maximal electroshock seizure (MES) test. The results shed light on their potential therapeutic applications in managing seizures .
Wirkmechanismus
As a potent and selective inhibitor of mTORC1 and mTORC2, “(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone” likely works by binding to these complexes and inhibiting their activity. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRSVIWXLGPHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
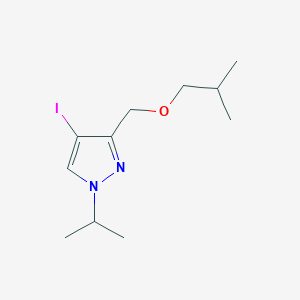
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
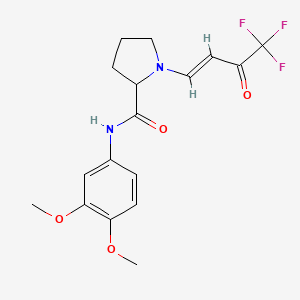
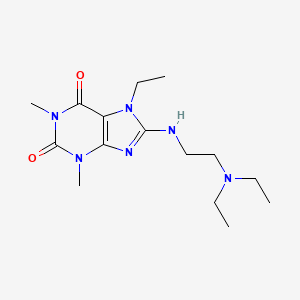
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)
![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

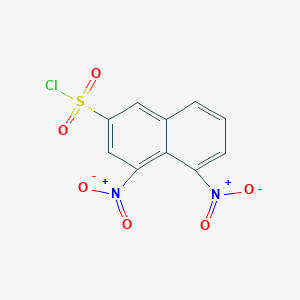
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)


